(2E)-N-Cyclopropyl-1-methylpyridin-2(1H)-imine
Description
(2E)-N-Cyclopropyl-1-methylpyridin-2(1H)-imine is a pyridine-derived imine compound characterized by its cyclopropyl and methyl substituents. The (2E) configuration denotes the trans-geometry of the imine double bond, which influences its reactivity and interactions.
Properties
CAS No. |
769067-87-0 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
N-cyclopropyl-1-methylpyridin-2-imine |
InChI |
InChI=1S/C9H12N2/c1-11-7-3-2-4-9(11)10-8-5-6-8/h2-4,7-8H,5-6H2,1H3 |
InChI Key |
OHRIYBIBENUJCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=CC1=NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-Cyclopropyl-1-methylpyridin-2(1H)-imine typically involves the alkylation of pyridine derivatives. One common method is the selective N-alkylation of 2-halopyridines using cyclopropylmethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (2E)-N-Cyclopropyl-1-methylpyridin-2(1H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2E)-N-Cyclopropyl-1-methylpyridin-2(1H)-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (2E)-N-Cyclopropyl-1-methylpyridin-2(1H)-imine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a pyridin-imine core with derivatives like 1-benzyl-1,2-dihydropyridin-2-imine hydrochloride (CAS 83441-26-3), but differs in substituents:
- N-Substituent : Cyclopropyl vs. benzyl.
- Pyridine Ring Modification : 1-methyl vs. 1-benzyl.
These substituent variations significantly alter physicochemical properties and biological activity.
Table 1: Key Properties of (2E)-N-Cyclopropyl-1-methylpyridin-2(1H)-imine and Analogues
| Property | This compound | 1-Benzyl-1,2-dihydropyridin-2-imine hydrochloride |
|---|---|---|
| Molecular Formula | C9H11N2 (hypothetical) | C12H13ClN2 |
| Molecular Weight (g/mol) | ~153.2 (estimated) | 220.7 |
| Key Substituents | Cyclopropyl, methyl | Benzyl, chloride counterion |
| Potential Reactivity | High (strained cyclopropyl) | Moderate (bulky benzyl) |
Spectroscopic and Analytical Comparisons
While NMR data for this compound are unavailable, studies on related imines (e.g., Zygocaperoside and Isorhamnetin-3-O glycoside) demonstrate that 1H-NMR and 13C-NMR are essential for confirming stereochemistry and substituent placement . For instance, benzyl-substituted imines exhibit distinct aromatic proton shifts (δ 7.2–7.4 ppm), whereas cyclopropyl protons may resonate at δ 0.5–1.5 ppm .
Reactivity and Functional Implications
- Lumping Strategy : Compounds with similar cores but varying substituents (e.g., cyclopropyl vs. benzyl) may undergo analogous reaction pathways (e.g., imine hydrolysis), but substituent-specific reactivity (e.g., cyclopropyl ring-opening) necessitates individualized study .
- Toxicological Profiles : Substructure analysis (e.g., via data mining) could reveal that the pyridin-imine core correlates with specific biological interactions, while substituents modulate toxicity or bioavailability .
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